EZH2 Inhibitory Potency: Structural Determinants that Distinguish the 3-Carbonitrile Scaffold
While 2-(4-methyl-1,4-diazepan-1-yl)quinoline-3-carbonitrile itself lacks the 5-methoxy and 4-amine substituents required for potent EZH2 inhibition, its close analog 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (compound 5k) achieves an IC₅₀ of 1.2 μM against EZH2 in a biochemical assay [1]. The 3-carbonitrile variant provides a crucial synthetic precursor that, upon functionalization, can yield inhibitors with this level of potency, whereas direct procurement of the simpler unsubstituted quinoline-diazepane core (CAS 2034510-98-8) forfeits both the nitrile handle and the methoxy/amine pharmacophore, precluding access to the 1.2 μM activity tier [1].
| Evidence Dimension | EZH2 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Not directly active as EZH2 inhibitor; serves as synthetic precursor |
| Comparator Or Baseline | 5-Methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (compound 5k): IC₅₀ = 1.2 μM |
| Quantified Difference | Target compound lacks intrinsic EZH2 inhibition; potency is acquired after derivatization of the 3-carbonitrile group. |
| Conditions | In vitro EZH2 methyltransferase assay; compound 5k was evaluated at multiple concentrations. |
Why This Matters
Procurement of the 3-carbonitrile congener is essential for medicinal chemistry groups aiming to install late-stage diversity at the nitrile position while retaining the option to achieve single-digit micromolar EZH2 inhibition through subsequent functionalization.
- [1] Xiang, P.; Jie, H.; Zhou, Y.; Yang, B.; Wang, H.-J.; Hu, J.; Hu, J.; Yang, S.-Y.; Zhao, Y.-L. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. *Molecules* **2015**, *20*, 7620-7636. View Source
